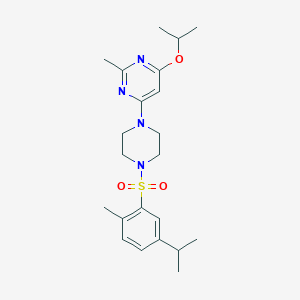![molecular formula C13H15ClN4OS B2379423 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide CAS No. 1340999-87-2](/img/structure/B2379423.png)
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, making them important therapeutic targets for a range of diseases.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
- Compounds similar to 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide have shown promise in antimicrobial and antifungal applications. For instance, a study on thiazole carboxamides revealed significant inhibition rates against certain pathogens (Li Wei, 2012).
Applications in Dyeing and Biological Activities
- Novel heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, have been used for dyeing polyester fibers. These compounds, sharing a structural similarity with this compound, exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting potential for biological applications (M. Khalifa et al., 2015).
Oncology Research
- Thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines. This suggests the potential application of similar compounds in cancer research and treatment (L. Lombardo et al., 2004).
Synthesis and Structural Studies
- Research focusing on the synthesis and crystal structure of related thiazole carboxamides has contributed to a better understanding of these compounds, which is crucial for exploring their potential applications in various scientific fields (Li et al., 2015).
Antipsychotic Potential
- Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents, showing binding affinity to various receptors and exhibiting potent in vivo activities (M. H. Norman et al., 1996).
Mécanisme D'action
Target of Action
The compound 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide is structurally similar to Edoxaban , a well-known anticoagulant drug. Edoxaban acts as a direct inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade . Therefore, it’s plausible that our compound may also target Factor Xa, but further experimental validation is needed.
Mode of Action
As a potential Factor Xa inhibitor, the compound could bind to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin . This action would disrupt the coagulation cascade, reducing the formation of blood clots .
Biochemical Pathways
By inhibiting Factor Xa, the compound would affect the coagulation pathway. This pathway is a series of reactions designed to stop bleeding by forming a clot. The inhibition of Factor Xa prevents the formation of thrombin, a key enzyme that converts fibrinogen into fibrin, the main component of blood clots .
Pharmacokinetics
Edoxaban is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in both feces and urine
Result of Action
The primary molecular effect of this compound, assuming it acts similarly to Edoxaban, would be the prevention of blood clot formation. On a cellular level, this could prevent the aggregation of platelets, a key step in clot formation . Clinically, this could reduce the risk of thrombotic events such as stroke or pulmonary embolism .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, pH levels could affect the compound’s ionization state and therefore its absorption and distribution. Temperature could impact the compound’s stability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .
Propriétés
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-3-6-15-12(19)11-8(2)17-13(20-11)18-10-5-4-9(14)7-16-10/h4-5,7H,3,6H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODUYQIJXPZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)NC2=NC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

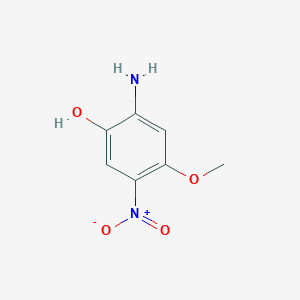

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
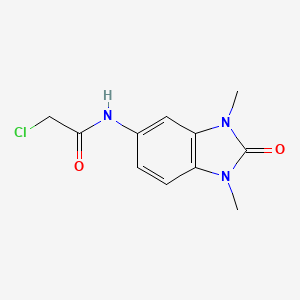
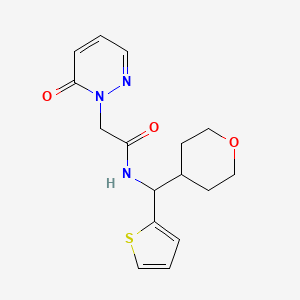
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)
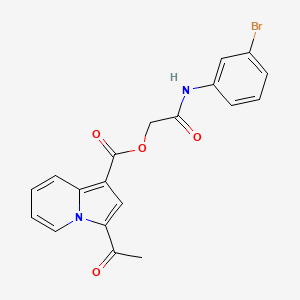
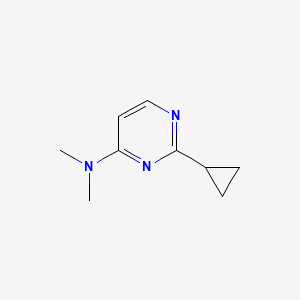
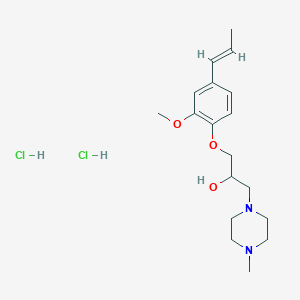
![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)
